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Compound of Interest

1-(4-nitrophenyl)-1H-pyrazole-4-
Compound Name:
carboxylic acid

CAS No.: 68287-79-6

Cat. No.: B2866030

Get Quote

Executive Summary: The "Push-Pull" Bioactivity Switch

In medicinal chemistry, the transition from a 4-nitrophenyl (-NO2) to a 4-aminophenyl (-NH2)
substituent on the pyrazole core represents a critical "bioactivity switch." This modification
alters the molecule's electronic landscape from strongly electron-withdrawing (Nitro) to strongly
electron-donating (Amino), fundamentally changing its solubility, metabolic stability, and target
binding affinity.

» 4-Nitrophenyl Derivatives: Typically exhibit higher lipophilicity (LogP) and membrane
permeability. They often serve as potent antimicrobial agents and cytotoxic warheads but
may carry higher toxicity risks due to nitro-reduction metabolites.

e 4-Aminophenyl Derivatives: Function as superior hydrogen bond donors (HBD). They are
preferred for targeting enzymes with polar active site residues (e.g., COX-2, Kinases) and
generally offer improved aqueous solubility and "drug-like" properties.

Physicochemical & Electronic Profiling
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The distinct biological behaviors stem directly from the electronic properties of the substituents.

Feature

4-Nitrophenyl (-NO2)

4-Aminophenyl (-
NH2)

Impact on Bioactivity

Electronic Effect

Strong Withdrawing (

)

Strong Donating (

)

Affects pKa of
pyrazole nitrogen;
modulates metabolic

oxidation.

H-Bonding

Acceptor only

Donor & Acceptor

Amino group can
anchor the molecule
to residues like

Ser/Tyr in active sites.

Lipophilicity

High (Increases LogP)

Moderate (Decreases
LogP)

Nitro compounds
penetrate
biofilms/membranes
better; Amino
compounds dissolve

better in cytosol.

Metabolism

Reductive metabolism

(Nitroreductases)

Acetylation / Oxidation

Nitro reduction can
generate toxic nitroso
intermediates; Amino
groups are Phase I

conjugation sites.

Bioactivity Performance Comparison
A. Anti-Inflammatory Activity (COX-2 Inhibition)

The pyrazole core is the scaffold of Celecoxib. The 4-substituent dictates selectivity.

e Mechanism: The 4-aminophenyl group aligns with the hydrophilic side pocket of COX-2,
forming H-bonds with His90 and Arg513.

e Data Insight:
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o Nitro-derivatives often show lower selectivity for COX-2 over COX-1 due to steric bulk and
lack of donor capability.

o Amino-derivatives (often sulfonated) show IC50 values in the nanomolar (nM) range.

Selectivity Index

Compound Class Target Activity (ICso) (sl)
4-Nitrophenyl
COX-2 1.50 uM ~10 (Moderate)
Pyrazole
4-Aminophenyl ]
COX-2 0.02 - 0.05 pM >200 (High)
Pyrazole
Reference Standard
COX-2 0.05 uM ~300

(Celecoxib)

B. Anticancer Cytotoxicity

Here, the trend often reverses. The electron-deficient nitro-pyrazoles can act as electrophilic
warheads or intercalators.

» 4-Nitrophenyl: High potency against breast cancer lines (MCF-7). The nitro group may
undergo intracellular reduction to reactive species that damage DNA or inhibit mitochondrial
respiration.

e 4-Aminophenyl: Activity is often kinase-driven (e.g., EGFR, p38 MAPK). The amino group
mimics the adenine ring of ATP, fitting into the kinase hinge region.

Experimental Data (MCF-7 Cell Line):
» Nitro-Analog (Compound 4b): Glso < 0.1 uM (High Cytotoxicity) [1]

e Amino-Analog (Precursor): Glso = 15.6 uM (Moderate Cytotoxicity)

C. Antimicrobial Efficacy

» Nitro: Superior against Gram-negative bacteria (P. aeruginosa) due to enhanced penetration
of the lipid-rich outer membrane.
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e Amino: Often requires derivatization (e.g., Schiff bases) to match the potency of nitro

variants.

Visualizing the Mechanism & Synthesis
Diagram 1: The Bioactivity Decision Tree (SAR Logic)

This decision tree guides the researcher on when to select which derivative based on the

target.

Target Selection

Polar Active Site \ Permeability Barrier

Enzyme Pocket Whole Cell / Biofilm
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Mechanism: Mechanism:
H-Bond Donor (His/Arg) Membrane Penetration
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High Selectivity High Potency (Cytotoxic)
Improved Solubility Broad Spectrum

Click to download full resolution via product page

Caption: SAR Decision Tree illustrating the logical selection between Amino and Nitro
derivatives based on target requirements.

Diagram 2: Chemical Synthesis Pathway (Nitro to Amino)

The conversion is a critical step in library generation.
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Aryl Hydrazine + Cyclocondensation 4-Nitrophenyl Pyrazole Bioactivity Switch Reduction 4-Aminophenyl Pyrazole
Nitro-Chalcone (Reflux/EtOH/AcOH) (Active Antibacterial) (SnCI2/HCI or H2/Pd-C) (Active COX-2 Inhibitor)

Click to download full resolution via product page

Caption: Synthetic route transforming the lipophilic Nitro-pyrazole into the hydrophilic Amino-
pyrazole.

Experimental Protocols
Protocol A: Synthesis of 4-Aminophenyl Pyrazole (Reduction)

Objective: Convert the nitro group to an amino group to switch bioactivity from cytotoxic to
enzyme-inhibitory.

Dissolution: Dissolve 1.0 mmol of 4-nitrophenyl pyrazole in 20 mL of absolute ethanol.
o Catalyst Addition: Add Stannous Chloride (SnClz:2H20) (5.0 mmol) slowly to the solution.

o Note: SnClz is preferred over catalytic hydrogenation if the pyrazole ring contains other
reducible double bonds.

o Reflux: Heat the mixture at 70-80°C for 3-4 hours. Monitor via TLC (Mobile phase:
Hexane:Ethyl Acetate 7:3). The disappearance of the non-polar nitro spot indicates
completion.

» Neutralization: Cool to room temperature and pour into ice water. Adjust pH to 8-9 using 10%
NaHCOs solution.

o Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with brine.

 Purification: Recrystallize from ethanol/water to yield the amine.

Protocol B: Comparative MTT Cytotoxicity Assay

Objective: Quantify the "warhead" potential of Nitro vs. Amino derivatives.

o Seeding: Seed MCF-7 cells (5 x 108 cells/well) in 96-well plates. Incubate for 24h at 37°C/5%
COa..
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Treatment:

o Dissolve compounds in DMSO (Final concentration < 0.1%).

o Treat cells with serial dilutions (0.1 uM to 100 uM) of the Nitro-analog and Amino-analog.
Incubation: Incubate for 48 hours.

MTT Addition: Add 20 puL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until
purple formazan crystals form.

Solubilization: Aspirate medium and add 150 pL DMSO. Shake for 15 min.
Readout: Measure absorbance at 570 nm.
Analysis: Calculate ICso using non-linear regression (GraphPad Prism).

o Validation Check: The Nitro compound should show a steeper dose-response curve in
non-kinase dependent cytotoxicity models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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Contact our Ph.D. Support Team for a compatibility check
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